Unraveling the Function of trans-PX20606: A Technical Guide
Unraveling the Function of trans-PX20606: A Technical Guide
This in-depth technical guide provides a comprehensive overview of trans-PX20606 for researchers, scientists, and drug development professionals. The document details its core function, mechanism of action, and summarizes key experimental findings.
Core Function and Mechanism of Action
trans-PX20606 is a non-steroidal, selective, and orally active agonist of the farnesoid X receptor (FXR) .[1][2][3] FXR is a ligand-activated transcription factor and a member of the nuclear hormone receptor superfamily, playing a crucial role in the metabolism of bile acids, lipids, and glucose.[4][5]
The primary function of trans-PX20606 is to bind to and activate FXR.[1][4] Upon activation, FXR forms a heterodimer with the retinoid X receptor (RXR), which then binds to specific DNA sequences known as farnesoid X receptor response elements (FXREs) in the promoter regions of target genes. This binding modulates the transcription of genes involved in several physiological processes.
The therapeutic effects of trans-PX20606 are primarily linked to its ability to:
-
Reduce Liver Fibrosis and Portal Hypertension : In experimental models of liver cirrhosis, trans-PX20606 has been shown to ameliorate portal hypertension by reducing liver fibrosis, vascular remodeling, and sinusoidal dysfunction.[2][3][6] It achieves this by decreasing the expression of profibrogenic proteins like Col1a1 and α-smooth muscle actin.[2]
-
Improve Sinusoidal Function : The compound induces sinusoidal vasodilation by upregulating the expression of endothelial nitric oxide synthase (eNOS) and dimethylaminohydrolase (DDAH)1.[2][3] It also reduces intrahepatic vasoconstriction by downregulating endothelin-1.[2]
-
Exert Anti-inflammatory Effects : trans-PX20606 reduces hepatic inflammation, as evidenced by decreased macrophage infiltration in animal models.[2] It also attenuates intestinal inflammation and reduces splanchnic blood flow in portal hypertensive mice.[7][8]
-
Enhance Intestinal Barrier Function : The compound has been observed to improve the intestinal barrier and decrease bacterial translocation from the gut, a common complication in liver cirrhosis.[2][3][7][8]
Quantitative Data Presentation
The following tables summarize the quantitative data available for trans-PX20606 from in vitro and in vivo studies.
Table 1: In Vitro Activity of trans-PX20606
| Assay Type | Target | EC50 (nM) |
| FRET Assay | Farnesoid X Receptor (FXR) | 32 |
| M1H Assay | Farnesoid X Receptor (FXR) | 34 |
| Gal4-FXR Assay | human FXR (hFXR) | 50 |
| Gal4-FXR Assay | murine FXR (mFXR) | 220 |
Source: MedChemExpress.[1]
Table 2: In Vivo Efficacy of PX20606 in a Rat Model of Non-Cirrhotic Portal Hypertension (Partial Portal Vein Ligation)
| Parameter | Vehicle Control | PX20606 (10 mg/kg) | p-value |
| Portal Pressure (mmHg) | 12.6 ± 1.7 | 10.4 ± 1.1 | 0.020 |
| Bacterial Translocation | - | Reduced by 36% | 0.041 |
| Lipopolysaccharide Binding Protein | - | Reduced by 30% | 0.024 |
| Splanchnic Tumor Necrosis Factor α | - | Reduced by 39% | 0.044 |
Source: Journal of Hepatology.[2][3]
Table 3: In Vivo Efficacy of PX20606 in a Rat Model of Cirrhotic Portal Hypertension (Carbon Tetrachloride-induced)
| Parameter | Vehicle Control | PX20606 (10 mg/kg) | p-value |
| Portal Pressure (mmHg) | 15.2 ± 0.5 | 11.8 ± 0.4 | 0.001 |
| Sirius Red Area (Fibrosis) | - | Reduced by 43% | 0.005 |
| Hepatic Hydroxyproline | - | Reduced by 66% | <0.001 |
Source: Journal of Hepatology.[2][3]
Experimental Protocols
In Vivo Model of Cirrhotic Portal Hypertension
A common experimental model to evaluate the efficacy of trans-PX20606 is the carbon tetrachloride (CCl4)-induced liver cirrhosis model in rats.[2][3]
Objective : To assess the effect of PX20606 on liver fibrosis and portal hypertension in a cirrhotic animal model.
Methodology :
-
Induction of Cirrhosis : Male rats are administered CCl4 (e.g., via oral gavage or intraperitoneal injection) for a period of 14 weeks to induce liver cirrhosis and portal hypertension.
-
Treatment Regimen : Following the induction period, animals are treated with either PX20606 (10 mg/kg) or a vehicle control via oral gavage. Another FXR agonist, obeticholic acid (OCA), can be used as a positive control.
-
Hemodynamic Measurements : At the end of the treatment period, portal pressure is measured directly via a catheter inserted into the portal vein.
-
Fibrosis Assessment : Liver tissue is collected for histological analysis. Fibrosis is quantified by staining with Sirius Red and measuring the positive area. Hepatic hydroxyproline content, a biochemical marker of collagen, is also determined.
-
Gene and Protein Expression Analysis : Liver tissue is analyzed for the expression of profibrogenic markers (e.g., Col1a1, α-SMA, TGF-β) and markers of sinusoidal function (e.g., eNOS, DDAH1, endothelin-1) using techniques like qPCR and Western blotting.
Signaling Pathway and Experimental Workflow Diagrams
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. The FXR agonist PX20606 ameliorates portal hypertension by targeting vascular remodelling and sinusoidal dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. FXR | 法尼酯X受体 | 激动剂 | MCE [medchemexpress.cn]
- 5. genecards.org [genecards.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
